4-(Phenylsulfonyl)aniline
Overview
Description
4-(Phenylsulfonyl)aniline is a chemical compound with the CAS Number: 7019-01-4 and a molecular weight of 233.29 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
Poly (p-phenylsulfonyl-aniline) has been synthesized by chemical polymerization from the respective monomer using copper perchlorate in CH3CN or potassium dichromate in HCl aqueous media as oxidizing agents . As a reducing agent, 4-Phenylsulfonylaniline demonstrates the capability to convert aldehydes and ketones into their respective alcohols .
Molecular Structure Analysis
The molecular formula of 4-(Phenylsulfonyl)aniline is C12H11NO2S . The structure of this compound can be found in various databases such as PubChem and ChemSpider .
Chemical Reactions Analysis
While the precise chemical reactions involving 4-(Phenylsulfonyl)aniline are not fully elucidated, it is known to exhibit both reducing and oxidizing properties . It has the capability to convert aldehydes and ketones into their respective alcohols .
Physical And Chemical Properties Analysis
4-(Phenylsulfonyl)aniline is a solid substance . It has a molecular weight of 233.28600 . The melting point of this compound is 175-177°C .
Scientific Research Applications
Synthesis of Polyaniline Derivatives
4-(Phenylsulfonyl)aniline and related compounds have been used in the synthesis of novel polyaniline derivatives. These include sulfonated polyaniline (SPAn) and water-soluble conducting polyaniline copolymers, which have applications in materials science due to their unique conductive and solubility properties (Royappa et al., 2001); (Nguyen et al., 1994).
Metal-Free Organic Synthesis
A study demonstrated the use of N-phenyl-N-(phenylsulfonyl)methacrylamide, a related compound, in metal-free cascade arylation/aryl migration/desulfonylation reactions. This kind of organic synthesis is significant for creating complex molecules without the need for metal catalysts, which is beneficial in green chemistry (Ni et al., 2016).
Environmental Applications
Research involving 4-(Phenylsulfonyl)aniline derivatives has extended into environmental science, particularly in the study of aniline degradation. A study investigated the degradation of aniline, a related compound, using rice straw biochar for environmental remediation (Wu et al., 2018).
Fluorescent Materials Development
2,6-Bis(arylsulfonyl)anilines, which are structurally related to 4-(Phenylsulfonyl)aniline, have been used in creating fluorescent materials. These compounds exhibit high fluorescence emissions in the solid state and potential as probes based on aggregation-induced emission, useful in sensor technology and material sciences (Beppu et al., 2014).
Corrosion Inhibition
Derivatives of 4-(Phenylsulfonyl)aniline have been investigated for their role in corrosion inhibition, a crucial aspect in material longevity and industrial applications. For example, a study on thiophene Schiff base compounds, which include 4-(Phenylsulfonyl)aniline derivatives, demonstrated their effectiveness in protecting metals against corrosion in acidic environments (Daoud et al., 2014).
Inhibition of Esterase Enzymes
4-(Phenylsulfonyl)aniline derivatives have also been studied for their inhibitory properties on certain enzymes. For instance, N-phenylsulfonamide derivatives have shown inhibitory effects on carbonic anhydrase and cholinesterase enzymes, which are relevant in medical and pharmaceutical research (Kazancioglu & Senturk, 2020).
Safety And Hazards
4-(Phenylsulfonyl)aniline is classified as a hazardous substance. It is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation and is suspected of causing genetic defects and cancer . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .
properties
IUPAC Name |
4-(benzenesulfonyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-9H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYFDXDATVPPDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333662 | |
Record name | 4-(Phenylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Phenylsulfonyl)aniline | |
CAS RN |
7019-01-4 | |
Record name | 4-(Phenylsulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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